molecular formula C17H23N5O6 B13439017 2',3'-O-(1-Methylethylidene)-N-(2-methyl-1-oxopropyl)guanosine

2',3'-O-(1-Methylethylidene)-N-(2-methyl-1-oxopropyl)guanosine

Cat. No.: B13439017
M. Wt: 393.4 g/mol
InChI Key: WTTQOYHIGSELJN-ORXWAGORSA-N
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Description

2',3'-O-(1-Methylethylidene)-N-(2-methyl-1-oxopropyl)guanosine is a chemically modified nucleoside derivative designed for applications in nucleic acid synthesis and biomedical research. Its structure features:

  • 2',3'-O-(1-Methylethylidene) group: A protective group that stabilizes the ribose ring by blocking the 2' and 3' hydroxyl groups, preventing undesired side reactions during oligonucleotide synthesis .
  • N-(2-methyl-1-oxopropyl) substitution: This modification at the exocyclic amine of guanine enhances resistance to enzymatic degradation and improves binding affinity in enzyme inhibition studies .

The compound is utilized in the synthesis of oligonucleotides, particularly in the phosphoramidite approach, where selective protection and deprotection strategies are critical for high-yield reactions .

Properties

Molecular Formula

C17H23N5O6

Molecular Weight

393.4 g/mol

IUPAC Name

N-[9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C17H23N5O6/c1-7(2)13(24)20-16-19-12-9(14(25)21-16)18-6-22(12)15-11-10(8(5-23)26-15)27-17(3,4)28-11/h6-8,10-11,15,23H,5H2,1-4H3,(H2,19,20,21,24,25)/t8-,10-,11-,15-/m1/s1

InChI Key

WTTQOYHIGSELJN-ORXWAGORSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OC(O4)(C)C

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)CO)OC(O4)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-O-(1-Methylethylidene)-N-(2-methyl-1-oxopropyl)guanosine typically involves the protection of the hydroxyl groups on the guanosine molecule followed by the introduction of the isopropylidene group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2’,3’-O-(1-Methylethylidene)-N-(2-methyl-1-oxopropyl)guanosine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2’,3’-O-(1-Methylethylidene)-N-(2-methyl-1-oxopropyl)guanosine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’,3’-O-(1-Methylethylidene)-N-(2-methyl-1-oxopropyl)guanosine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Protective Groups Molecular Formula Molecular Weight Key Applications References
2',3'-O-(1-Methylethylidene)-N-(2-methyl-1-oxopropyl)guanosine 2',3'-O-(1-Methylethylidene) C₁₇H₂₃N₅O₆ (estimated) ~417.4 Oligonucleotide synthesis, enzyme inhibition
2',3'-O-Isopropylideneguanosine 2',3'-O-Isopropylidene C₁₃H₁₇N₅O₅ 323.30 mRNA cap analogs, stability studies
5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-O-methyl-N-(2-methyl-1-oxopropyl)guanosine 5'-O-DMT, 2'-O-methyl C₃₇H₄₂N₆O₇ 682.77 Antiviral research (HCV, herpes)
3'-O-TBDMS-2'-O-methyl-N-(2-methyl-1-oxopropyl)guanosine 3'-O-TBDMS, 2'-O-methyl C₂₃H₃₉N₅O₆Si 517.68 RNA synthesis, nuclease resistance
2'-Deoxy-2'-fluoro-N-(2-methyl-1-oxopropyl)guanosine 2'-Fluoro, 5'-O-DMT C₃₃H₃₃FN₅O₆ 629.65 Antisense oligonucleotides, viral targeting

Key Comparative Analysis

Protective Group Strategies :

  • Methylethylidene vs. Isopropylidene : Both groups protect 2',3'-OH, but methylethylidene offers enhanced steric bulk, improving stability in acidic conditions compared to isopropylidene .
  • TBDMS vs. DMT : The tert-butyldimethylsilyl (TBDMS) group at the 3'-OH (e.g., in Cmpd 4) provides stronger protection than methylethylidene but requires harsher deprotection (e.g., fluoride ions) .
  • 2'-O-Methyl vs. 2'-Fluoro : 2'-O-methyl modifications (Cmpd 3) enhance nuclease resistance, while 2'-fluoro (Cmpd 5) improves binding to RNA targets .

Biological Activity: The N-(2-methyl-1-oxopropyl) group, common in Cmpds 1, 3, and 4, correlates with anticarcinogenic and antiviral activity by inhibiting viral polymerases and oncogenic enzymes . Cmpd 3 (5'-O-DMT-2'-O-methyl) shows specificity against hepatitis C virus (HCV), whereas Cmpd 5 (2'-fluoro) is effective in antisense therapies targeting mRNA .

Synthetic Utility :

  • Phosphoramidite derivatives (e.g., Cmpd 1 and Cmpd 5) are pivotal in solid-phase oligonucleotide synthesis. Methylethylidene protection in Cmpd 1 allows mild deprotection (e.g., aqueous acid), unlike TBDMS, which requires tetrabutylammonium fluoride .
  • Purity levels for commercial derivatives range from ≥95% to 98%, with Cmpd 1 achieving 97% purity in optimized syntheses .

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